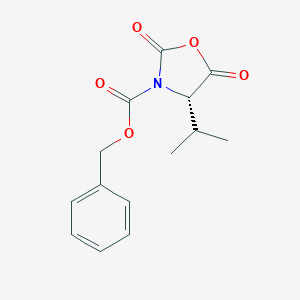

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Vue d'ensemble

Description

Le lasalocide de sodium est un antibiotique ionophore polyéther produit par la bactérie Streptomyces lasaliensis. Il est largement utilisé comme agent antibactérien et anticoccidien en médecine vétérinaire, en particulier dans l'alimentation des volailles et des bovins, pour contrôler la coccidiose et favoriser la croissance . Le lasalocide de sodium forme des complexes neutres avec les cations monovalents et divalents, facilitant leur transport à travers les membranes lipidiques bicouches .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lasalocide de sodium est dérivé de l'acide lasalocide, qui est extrait du bouillon de fermentation de Streptomyces lasaliensis. Le processus d'extraction implique l'utilisation de solvants organiques tels que l'hexane pour éliminer les impuretés . L'acide lasalocide est ensuite converti en sa forme de sel de sodium par neutralisation avec de l'hydroxyde de sodium .

Méthodes de production industrielle : La production industrielle de lasalocide de sodium implique une fermentation à grande échelle de Streptomyces lasaliensis dans des conditions contrôlées. Le bouillon de fermentation est traité pour isoler l'acide lasalocide, qui est ensuite neutralisé pour former le lasalocide de sodium .

Analyse Des Réactions Chimiques

Types de réactions : Le lasalocide de sodium subit diverses réactions chimiques, notamment :

Complexation : Forme des complexes avec des cations monovalents et divalents tels que le sodium, le potassium et le calcium.

Estérification : Réagit avec les alcools pour former des esters.

Réactifs et conditions courants :

Complexation : Implique généralement l'utilisation de sels métalliques et de solvants organiques dans des conditions douces.

Estérification : Nécessite des alcools et des catalyseurs acides ou basiques.

Principaux produits :

Complexation : Produit des complexes métal-lasalocide.

Estérification : Donne des esters de lasalocide avec une hydrophilie variable.

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

- Chiral Auxiliary Methods : Utilization of the compound as a chiral auxiliary in asymmetric synthesis to control the formation of specific enantiomers.

- Carbonyl Chemistry : Reactions involving carbonyl groups that allow for further functionalization and derivatization.

These synthetic routes can be tailored based on desired yields and purity levels, making the compound versatile for various applications in organic chemistry.

Pharmacodynamics and Pharmacokinetics

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. Understanding its pharmacodynamics is crucial for evaluating its efficacy and safety profile in potential therapeutic applications. Interaction studies are essential to elucidate the compound's mechanism of action.

Medicinal Chemistry

The compound's structural properties make it a candidate for drug development. Its ability to form stable interactions with biological macromolecules can lead to the design of novel therapeutics targeting specific diseases. The presence of a chiral center enhances its potential as a building block for synthesizing biologically active molecules.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate | Enantiomer with opposite chirality | Potentially different biological activity due to stereochemistry |

| Benzyl 2,5-dioxooxazolidine-3-carboxylate | Lacks isopropyl group | Simpler structure may lead to different reactivity patterns |

| Benzoyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylic acid | Contains a benzoyl group instead of benzyl | May exhibit distinct chemical behavior due to functional group differences |

The chiral center and specific functional groups of this compound allow for diverse chemical reactivity and potential biological activity not seen in its analogs.

Case Studies and Research Findings

Research on this compound has highlighted its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds with similar oxazolidine structures exhibit antimicrobial properties, suggesting that this compound could also possess similar effects.

- Anti-inflammatory Properties : Preliminary data indicates that derivatives of this compound may exert anti-inflammatory effects through modulation of immune responses.

Mécanisme D'action

Sodium lasalocid exerts its effects by disturbing ionic homeostasis in target organisms. It forms complexes with cations and facilitates their transport across cell membranes, leading to osmotic imbalance and cell lysis . This mechanism is particularly effective against coccidia, a type of parasitic protozoa .

Comparaison Avec Des Composés Similaires

Salinomycin: Another polyether ionophore with similar antibacterial and anticoccidial properties.

Monensin: Widely used in veterinary medicine for its ionophore activity.

Semduramycin: Known for its strong anticoccidial effects.

Uniqueness: Sodium lasalocid is unique in its ability to form stable complexes with a wide range of cations, including larger organic cations like dopamine . This versatility makes it a valuable tool in both research and industrial applications .

Activité Biologique

(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, with the CAS number 158257-41-1, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological effects based on diverse research findings and case studies.

The molecular formula of this compound is with a molecular weight of 277.27 g/mol. The compound features a dioxooxazolidine structure which is significant in various biochemical interactions.

| Property | Value |

|---|---|

| CAS Number | 158257-41-1 |

| Molecular Formula | C₁₄H₁₅NO₅ |

| Molecular Weight | 277.273 g/mol |

| LogP | 2.2645 |

| PSA | 72.91 Ų |

Synthesis

The synthesis of this compound has been reported through various methods, often involving the reaction of isopropyl derivatives with benzyl esters in the presence of suitable catalysts. Research indicates that the compound can be synthesized efficiently using microwave-assisted techniques, which enhance yield and reduce reaction time .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induced apoptosis in human cancer cells through mechanisms involving caspase activation and oxidative stress pathways .

Key Findings:

- Cell Viability: The compound significantly reduces cell viability in several cancer types.

- Apoptosis Induction: Mechanistic studies revealed that it triggers caspase-dependent apoptosis, evidenced by increased levels of active caspases in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. Research indicates that it can inhibit pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines: A study evaluated the effects of this compound on various human cancer cell lines including breast and colon cancer cells. The results demonstrated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with the compound .

- Inflammation Model: In a murine model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility as an anti-inflammatory agent .

Propriétés

IUPAC Name |

benzyl (4S)-2,5-dioxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-9(2)11-12(16)20-14(18)15(11)13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXWOGVKYLPBQY-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453989 | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158257-41-1 | |

| Record name | Phenylmethyl (4S)-4-(1-methylethyl)-2,5-dioxo-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158257-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (4S)-2,5-dioxo-4-(propan-2-yl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.